molecular formula C7H9BrClNO B144421 2-Bromo-5-methoxyaniline hydrochloride CAS No. 129968-11-2

2-Bromo-5-methoxyaniline hydrochloride

Cat. No. B144421
M. Wt: 238.51 g/mol
InChI Key: UTLMWQABYASJPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various analytical techniques, including single-crystal X-ray diffraction, which provides detailed information about the molecular geometry and configuration . The presence of bromine and methoxy groups in these molecules influences their reactivity and interactions, such as hydrogen bonding and halogen bonding, which can be crucial for their properties and potential applications.

Chemical Reactions Analysis

The chemical reactivity of bromo-methoxyaniline derivatives is influenced by the presence of electron-withdrawing and electron-donating groups, such as bromine and methoxy groups, respectively. These substituents can activate or deactivate the aromatic ring towards further chemical transformations, such as nucleophilic substitution reactions . The papers describe various chemical reactions, including bromination, methoxylation, and condensation reactions, which are fundamental in constructing the complex molecular architectures of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-methoxyaniline derivatives are determined by their molecular structure. The introduction of bromine and methoxy groups can significantly affect properties such as solubility, melting point, and reactivity. For example, the synthesis of 2-bromo-4-methoxyaniline in an ionic liquid demonstrates the potential for high yields and purity, as well as the environmental benefits of using alternative solvents . Schiff base compounds containing bromo and methoxy groups exhibit potent antibacterial activities, indicating the biological relevance of these structural motifs .

Scientific Research Applications

1. Metabolism Studies

2-Bromo-5-methoxyaniline hydrochloride and its derivatives have been studied for their metabolism in animal models. Kanamori et al. (2002) investigated the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, identifying various metabolites through gas chromatography-mass spectrometry, indicating diverse metabolic pathways (Kanamori et al., 2002).

2. Corrosion Inhibition

N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline has been synthesized and used as a corrosion inhibitor for zinc metal in hydrochloric acid solutions, showcasing its potential in industrial applications. Assad et al. (2015) found that the inhibition efficiency of this compound increases with concentration (Assad et al., 2015).

3. Synthesis Methods

There has been research into improving the synthesis methods for compounds like 2-Bromo-5-methoxyaniline. Ding Yu-fei (2011) introduced a method for synthesizing 2-bromo-4-methoxyaniline in ionic liquid, achieving high yield and purity. This method was noted for its simplicity, environmental friendliness, and the reusability of the ionic liquid (Ding Yu-fei, 2011).

4. Pharmaceutical Applications

The compound has been involved in the synthesis of key intermediates for pharmaceuticals. Zhang et al. (2022) used a derivative, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, as a key intermediate in the synthesis of SGLT2 inhibitors, demonstrating its relevance in diabetes therapy (Zhang et al., 2022).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-bromo-5-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLMWQABYASJPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622829
Record name 2-Bromo-5-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxyaniline hydrochloride

CAS RN

129968-11-2
Record name Benzenamine, 2-bromo-5-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129968-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, 2-bromo-5-methoxy-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Pehlivan, E Métay, S Laval, W Dayoub… - Tetrahedron, 2011 - Elsevier
The system 1,1,3,3-tetramethyldisiloxane (TMDS)/Fe(acac) 3 is reported here as a new method to obtain amines from aromatic nitro compounds. Amines are synthetized in a …
Number of citations: 85 www.sciencedirect.com
L Pehlivan - 2012 - theses.hal.science
Ces dernières années, les recherches industielles et académiques ont connu des bouleversements sansprécédents liés à la notion de Développement Durable. Le choix des matières …
Number of citations: 4 theses.hal.science

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